molecular formula C20H21BrN2O3 B4015567 N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)propanamide

N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)propanamide

Cat. No. B4015567
M. Wt: 417.3 g/mol
InChI Key: JKGQVILYAVYPHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)propanamide often involves bromination, condensation, and amination reactions. For example, Kulai and Mallet-Ladeira (2016) synthesized a brominated coumarin-based compound analyzed by NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting a common approach to synthesizing brominated organic compounds (Kulai & Mallet-Ladeira, 2016).

Molecular Structure Analysis

Molecular structure analysis typically employs techniques like X-ray diffraction, NMR, and mass spectrometry. Bai et al. (2012) detailed the molecular structure of a brominated quinolinyl phenyl methyl compound through X-ray diffraction, showing how crystallography can reveal the spatial arrangement of atoms within compounds (Bai et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds with structures similar to N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)propanamide can include nucleophilic substitution and cyclization. Hassaneen et al. (1985) described reactions of N‐Aryl‐C‐arylsulfonylformohydrazidoyl bromides with various nucleophiles, demonstrating the versatility of brominated compounds in chemical synthesis (Hassaneen et al., 1985).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-14(23-9-11-26-12-10-23)20(25)22-18-8-7-16(21)13-17(18)19(24)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGQVILYAVYPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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